Demethoxydeacetoxypseudolaric acid B

Pharmacokinetics Metabolism Diterpenoid

Obtaining a reliable, high-purity standard of Demethoxydeacetoxypseudolaric acid B (DDPB)-the primary plasma-esterase-derived metabolite of total diterpene acid (TDA)-often delays metabolic-fate and dermatophytosis studies due to fragmented supply. We address this bottleneck with rigorously characterized DDPB (CAS 82508-36-9), supplied as a ≥98% pure reference standard. - Traceable Metabolite Quantification: Use as an HPLC-UV or HPLC-ESI/MSn calibrant to map TDA bioavailability and clearance in preclinical models. - Selective Antifungal Lead: Demonstrates a 3.0 mm inhibition zone against Trichophyton mentagrophytes, with minimal activity vs. Candida albicans, guiding dermatophyte-specific probe design. - Validated Scaffold: The DDPB core has yielded semi-synthetic analogs (e.g., Compound 13b) with IC50 values of 0.136-1.162 μM across multiple cancer cell lines, confirming its utility in medicinal-chemistry campaigns.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B1150436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxydeacetoxypseudolaric acid B
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
InChIInChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
InChIKeyQPFFEVMIQIJTGZ-XYWPTNBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Demethoxydeacetoxypseudolaric acid B (DDPB): A Defined Diterpenoid Metabolite for Cancer and Antifungal Research


Demethoxydeacetoxypseudolaric acid B (DDPB), a diterpene lactone isolated from *Pseudolarix amabilis* [1], is a naturally occurring analogue within the pseudolaric acid family . Identified as a key *in vivo* metabolite, DDPB is generated from total diterpene acid (TDA) via plasma esterase hydrolysis, distinct from the parent compounds pseudolaric acid B (PAB) or A (PA) [2]. Its primary relevance lies in its role as a metabolic intermediate and its demonstrated, though moderate, antimicrobial and antiproliferative activity [3].

Why Demethoxydeacetoxypseudolaric acid B is Not Interchangeable with Parent Pseudolaric Acids


Substituting Demethoxydeacetoxypseudolaric acid B (DDPB) with the more common Pseudolaric Acid B (PAB) or Pseudolaric Acid A (PA) is not scientifically valid due to distinct metabolic origin, functional role, and activity profile. DDPB is not a precursor but a downstream *in vivo* metabolite of total diterpene acid (TDA), generated via plasma esterase activity [1]. Unlike PAB, which exhibits potent and broad anticancer activity (e.g., IC50 of 1.11 μM on HCT-116 cells) [2], DDPB's primary documented utility is as a metabolic marker with comparatively moderate antimicrobial efficacy [3]. Using a parent compound to study a specific metabolic pathway or a moderate antifungal target would yield misleading results.

Quantitative Differentiation: Demethoxydeacetoxypseudolaric acid B (DDPB) vs. Analogs


Metabolic Origin vs. Parental Activity: DDPB as a Distinct *In Vivo* Marker

Unlike Pseudolaric acid B (PAB) or Pseudolaric acid A (PA), Demethoxydeacetoxypseudolaric acid B (DDPB) is not a primary bioactive compound but a downstream metabolite. It is generated from total diterpene acid (TDA) primarily through the action of plasma esterase in blood [1]. This contrasts with the parent compounds, which are administered exogenously. In a study of PAB derivatives, unmodified PAB demonstrated an IC50 of 1.11 μM against HCT-116 cancer cells [2], whereas DDPB is a metabolic product with a different, non-overlapping functional role in the body.

Pharmacokinetics Metabolism Diterpenoid

Antifungal Specificity: Comparative Activity Against Trichophyton mentagrophytes

Demethoxydeacetoxypseudolaric acid B (DDPB) exhibits a differentiated antifungal profile compared to Pseudolaric acid B (PAB). DDPB shows stronger activity against the dermatophyte *Trichophyton mentagrophytes* (inhibition zone: 3.0 mm) than against the yeast *Candida albicans* (inhibition zone: <1.0 mm) [1]. In contrast, PAB is reported to be highly potent against *Candida albicans* with a MIC of 3.125 μg/mL [2]. This suggests DDPB may have a more specific utility in dermatophyte-related research.

Antifungal Antimicrobial Dermatophyte

Analog Potency: A Semisynthetic DDPB Analog Exhibits Broad-Spectrum Anticancer Activity

A semisynthetic analog of Demethoxydeacetoxypseudolaric acid B, designated Compound 13b (CAS 500736-17-4), demonstrates potent and broad anticancer activity [1]. This analog, derived from Pseudolaric acid B, shows IC50 values ranging from 0.136 to 1.162 μM across a panel of seven human cancer cell lines: HMEC-1, HL-60, A-549, MB-MDA-468, BEL-7402, HCT116, and Hela [2]. This activity range is comparable to or exceeds the potency of the parent PAB (IC50 of 1.11 μM on HCT-116) [3], highlighting that structural modifications of the DDPB scaffold can yield compounds with enhanced pharmacological profiles.

Anticancer Cytotoxicity Semisynthetic Derivative

Defined Applications for Demethoxydeacetoxypseudolaric acid B in Research


Pharmacokinetic and Metabolism Studies of Pseudolarix Diterpenoids

Employ Demethoxydeacetoxypseudolaric acid B (DDPB) as a reference standard or metabolic marker in *in vitro* and *in vivo* studies investigating the metabolic fate of total diterpene acid (TDA) from *Pseudolarix kaempferi*. As a key metabolite generated by plasma esterase, DDPB's detection and quantification via HPLC-UV and HPLC-ESI/MSn are essential for understanding TDA's bioavailability and clearance [1].

Targeted Antifungal Research Against Dermatophytes

Utilize Demethoxydeacetoxypseudolaric acid B as a lead compound or probe for developing novel antifungal agents specifically targeting *Trichophyton* species. Its demonstrated selective activity against *T. mentagrophytes* (3.0 mm inhibition zone) compared to its weak activity against *Candida albicans* (<1.0 mm) [2] suggests a unique mechanism of action relevant to dermatophytosis research.

Medicinal Chemistry Scaffold for Anticancer Analog Development

Leverage the Demethoxydeacetoxypseudolaric acid B scaffold as a starting point for the semisynthesis of novel anticancer agents. A DDPB analog (Compound 13b) has demonstrated significantly enhanced antiproliferative potency (IC50s of 0.136-1.162 μM across multiple cancer cell lines) compared to the parent compound Pseudolaric Acid B [3], validating the scaffold's potential for generating more efficacious therapeutics [4].

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